REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.FC(F)(F)C(O)=O.[H-].C([SiH](CC)CC)C>>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)C(CCC(=O)O)=O
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
triethylsilane hydride
|
Quantity
|
35.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C)[SiH](CC)CC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to 0° C.
|
Type
|
CUSTOM
|
Details
|
After hydrolysis
|
Type
|
CUSTOM
|
Details
|
the white precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
rinsed with water and with cyclohexane
|
Type
|
CUSTOM
|
Details
|
is then purified by chromatography on silica gel (eluant: acetone/toluene/cyclohexane 30/50/20)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |